molecular formula C12H14N4 B12582606 1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- CAS No. 198347-70-5

1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-

Cat. No.: B12582606
CAS No.: 198347-70-5
M. Wt: 214.27 g/mol
InChI Key: ZEKSLUMDTVARTE-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- is a heterocyclic organic compound that features an imidazole ring substituted with an ethyl group and a 4-methylphenylazo group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions, where an ethyl halide reacts with the imidazole ring under basic conditions.

    Azo Coupling Reaction: The 4-methylphenylazo group is introduced through an azo coupling reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include N-oxides, amines, and substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The azo group can undergo redox reactions, generating reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]- can be compared with other similar compounds such as:

Properties

CAS No.

198347-70-5

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

(1-ethylimidazol-2-yl)-(4-methylphenyl)diazene

InChI

InChI=1S/C12H14N4/c1-3-16-9-8-13-12(16)15-14-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3

InChI Key

ZEKSLUMDTVARTE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1N=NC2=CC=C(C=C2)C

Origin of Product

United States

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